![molecular formula C10H19ClO2 B14514618 2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane CAS No. 62629-45-2](/img/structure/B14514618.png)
2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane is an organic compound with a complex structure that includes an oxirane ring and a chlorinated hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane typically involves the reaction of 1-chloro-5-methylhexan-2-ol with an epoxide-forming reagent. One common method is the reaction of the alcohol with epichlorohydrin under basic conditions to form the oxirane ring . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the epoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles such as proteins and DNA. This reactivity is the basis for its potential biological activity and applications in drug development. The molecular pathways involved may include the inhibition of enzymes or the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylhexane: Similar in structure but lacks the oxirane ring.
2-Methyl-1-chloropropene: Contains a chlorinated alkene group instead of the oxirane ring.
Epichlorohydrin: Contains an oxirane ring but has a different alkyl chain.
Uniqueness
2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane is unique due to the presence of both the oxirane ring and the chlorinated hexane chain
Properties
CAS No. |
62629-45-2 |
|---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
2-[(1-chloro-5-methylhexan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C10H19ClO2/c1-8(2)3-4-9(5-11)12-6-10-7-13-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
ZIPDHSKBKVYIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CCl)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)

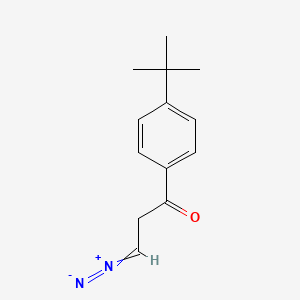
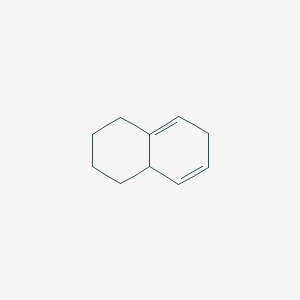
![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
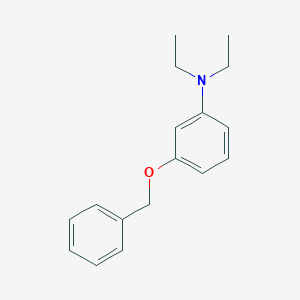
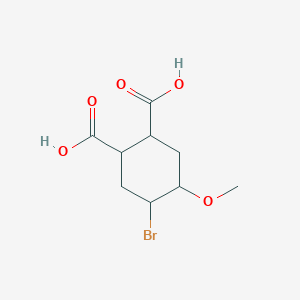
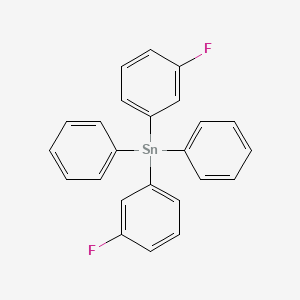
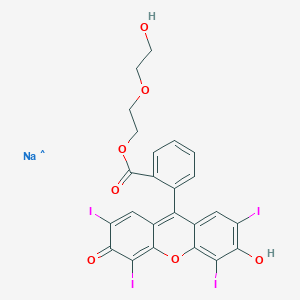
![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
